molecular formula C14H13NOS B4117127 3-(benzylamino)-1-(2-thienyl)-2-propen-1-one

3-(benzylamino)-1-(2-thienyl)-2-propen-1-one

Cat. No. B4117127
M. Wt: 243.33 g/mol
InChI Key: LKRMSNYCCBDABU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzylamino)-1-(2-thienyl)-2-propen-1-one is a synthetic compound that has gained significant interest in scientific research. This compound is known for its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(benzylamino)-1-(2-thienyl)-2-propen-1-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively.
Biochemical and Physiological Effects:
Studies have shown that 3-(benzylamino)-1-(2-thienyl)-2-propen-1-one has a number of biochemical and physiological effects. For example, it has been found to reduce oxidative stress and inflammation in the body, which are implicated in the development of various diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzylamino)-1-(2-thienyl)-2-propen-1-one in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic applications. However, one limitation is that this compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(benzylamino)-1-(2-thienyl)-2-propen-1-one. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Scientific Research Applications

3-(benzylamino)-1-(2-thienyl)-2-propen-1-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit antimicrobial, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-3-(benzylamino)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c16-13(14-7-4-10-17-14)8-9-15-11-12-5-2-1-3-6-12/h1-10,15H,11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRMSNYCCBDABU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzylamino)-1-thiophen-2-ylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzylamino)-1-(2-thienyl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
3-(benzylamino)-1-(2-thienyl)-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
3-(benzylamino)-1-(2-thienyl)-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
3-(benzylamino)-1-(2-thienyl)-2-propen-1-one
Reactant of Route 5
3-(benzylamino)-1-(2-thienyl)-2-propen-1-one
Reactant of Route 6
3-(benzylamino)-1-(2-thienyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.